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molecular formula C10H20N2O3 B8521372 ethyl (1Z)-N-ethoxycarbonylpentanehydrazonate

ethyl (1Z)-N-ethoxycarbonylpentanehydrazonate

Cat. No. B8521372
M. Wt: 216.28 g/mol
InChI Key: DCABISQJBAGJAY-UHFFFAOYSA-N
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Patent
US05281614

Procedure details

To a solution of 7.0 g (25.3 mmole) of ethyl valerimidate hydrochloride [prepared by method of A. J. Hill and I. Rabinowitz, J. Am. Chem. Soc., 48, 734 (1926)] in 35 ml of dry ethanol stirred under N2 at -78° C. was added dropwise a solution of 24 g (23 mmole) of ethyl carbazate in 35 ml of dry ethanol. Precipitation occurred during the addition, which took 20 minutes and was accompanied by a rise in the internal temperature to -50° C. The mixture was allowed to stand at 5° C. for 60 hours and then filtered. The filtrate was concentrated, and the residue was flash chromatographed on a silica gel column (elution with 98.5:1.5 CH2Cl2 --MeOH), yielding a clear oil, homogeneous by TLC in 97:3 CH2Cl2 --MeOH; mass spectrum (FAB) m/e 217 (M+1)+. NMR suggested a mixture of syn and anti isomers.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[C:2](=[NH:10])([O:7][CH2:8][CH3:9])[CH2:3][CH2:4][CH2:5][CH3:6].[C:11]([O:15][CH2:16][CH3:17])(=[O:14])[NH:12]N.C(Cl)Cl.CO>C(O)C>[C:11]([NH:12][N:10]=[C:2]([O:7][CH2:8][CH3:9])[CH2:3][CH2:4][CH2:5][CH3:6])([O:15][CH2:16][CH3:17])=[O:14] |f:0.1|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
Cl.C(CCCC)(OCC)=N
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
C(NN)(=O)OCC
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Precipitation
ADDITION
Type
ADDITION
Details
occurred during the addition, which
CUSTOM
Type
CUSTOM
Details
was accompanied by a rise in the internal temperature to -50° C
WAIT
Type
WAIT
Details
to stand at 5° C. for 60 hours
Duration
60 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on a silica gel column (elution with 98.5:1.5 CH2Cl2 --MeOH)
CUSTOM
Type
CUSTOM
Details
yielding a clear oil
ADDITION
Type
ADDITION
Details
a mixture of syn and anti isomers

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C(=O)(OCC)NN=C(CCCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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